1-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea
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Overview
Description
1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea is a synthetic organic compound that features a unique combination of a thiophene ring and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under acidic conditions.
Introduction of the Urea Moiety: The urea group is introduced by reacting the thiophene derivative with an isocyanate or by using a phosgene-free method involving carbamoyl chloride.
Methoxylation: The methoxy group is introduced via methylation of the phenol precursor using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Employed as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-phenyl-urea: Lacks the methoxy group, which may affect its reactivity and biological activity.
- 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(4-methoxy-phenyl)-urea: Has the methoxy group in a different position, potentially altering its properties.
Uniqueness: 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea is unique due to the specific positioning of the methoxy group, which can influence its electronic properties, reactivity, and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea is a compound with significant potential in medicinal chemistry, particularly due to its unique thiophene structure and urea functional group. This compound has garnered attention for its biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure
The chemical structure of 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea can be described as follows:
- Molecular Formula : C12H14N2O3S
- IUPAC Name : 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea
- CAS Number : Not available in common databases
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds related to the thiophene and urea structures. For example, derivatives of thiophene have shown promising results against various bacterial strains. A study indicated that compounds with similar structural motifs exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5-Cyclopropyl-1-(1,1-dioxo-tetrahydro...) | Staphylococcus aureus | 32 µg/mL |
N'-(1,1-Dioxo-tetrahydro-...) | Escherichia coli | 64 µg/mL |
1-(1,1-Dioxo-tetrahydro-...) | Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
Research into the anticancer properties of thiophene derivatives suggests that these compounds may induce apoptosis in cancer cells. A study focusing on urea derivatives demonstrated that modifications to the thiophene ring could enhance cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
5-Cyclopropyl-1-(1,1-dioxo-tetrahydro...) | HeLa | 10 |
N'-(1,1-Dioxo-tetrahydro-...) | MCF7 | 15 |
1-(1,1-Dioxo-tetrahydro-...) | A549 | 8 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiophene derivatives can induce oxidative stress in cells, leading to apoptosis.
Case Study 1: Antimicrobial Efficacy
In a recent investigation, a series of thiophene-based compounds were synthesized and screened for their antimicrobial activity. Among these, the compound analogous to our focus exhibited potent activity against gram-positive bacteria with an MIC value significantly lower than that of standard antibiotics.
Case Study 2: Anticancer Potential
A study evaluating the anticancer effects of thiophene derivatives on human breast cancer cells (MCF7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study concluded that such compounds could be developed into viable chemotherapeutic agents.
Properties
Molecular Formula |
C12H16N2O4S |
---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C12H16N2O4S/c1-18-11-5-3-2-4-10(11)14-12(15)13-9-6-7-19(16,17)8-9/h2-5,9H,6-8H2,1H3,(H2,13,14,15) |
InChI Key |
UTZNNQFNPUTNIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCS(=O)(=O)C2 |
solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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